molecular formula C31H43ClN6O3 B1662497 Anamorelin hydrochloride CAS No. 861998-00-7

Anamorelin hydrochloride

Cat. No.: B1662497
CAS No.: 861998-00-7
M. Wt: 583.2 g/mol
InChI Key: VFYAEUWJFGTGGO-GHTUPXNNSA-N
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Description

Anamorelin Hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer cachexia and anorexia. This compound significantly increases plasma levels of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3 in humans .

Mechanism of Action

Target of Action

Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . Ghrelin is an endogenous peptide primarily secreted by the stomach . The primary target of Anamorelin is the ghrelin receptor, which plays a crucial role in regulating appetite, promoting lipogenesis, increasing body weight, and reducing catabolic wasting .

Mode of Action

Upon binding to the ghrelin receptor, Anamorelin stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It mimics the action of ghrelin, leading to the activation of the ghrelin receptor . This activation triggers a cascade of events that result in the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .

Biochemical Pathways

Anamorelin’s activation of the ghrelin receptor stimulates several biochemical pathways. It significantly increases plasma levels of GH, IGF-1, and IGFBP-3, without affecting plasma levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) . These changes in hormone levels lead to increased appetite, overall body weight, lean body mass, and muscle strength .

Pharmacokinetics

The pharmacokinetic properties of Anamorelin include its oral administration and central penetration . It has an elimination half-life of 6-7 hours , allowing for sustained action over time.

Result of Action

The activation of the ghrelin receptor by Anamorelin leads to a significant increase in appetite, overall body weight, lean body mass, and muscle strength . Increases in body weight correlate directly with increases in plasma IGF-1 levels . Most studies noted no improvement in physical function as assessed by measuring non-dominant hand-grip strength .

Action Environment

The action of Anamorelin can be influenced by various environmental factors. For instance, the presence of other medications that strongly inhibit CYP3A4 could potentially inhibit the metabolism of Anamorelin . Furthermore, the efficacy of Anamorelin may be affected by the patient’s overall health status, including the presence of other medical conditions.

Biochemical Analysis

Biochemical Properties

Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

This compound has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .

Molecular Mechanism

This compound, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, this compound was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .

Metabolic Pathways

This compound is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .

Transport and Distribution

As an orally active compound, this compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .

Subcellular Localization

As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .

Preparation Methods

The preparation of Anamorelin Hydrochloride involves synthetic routes that include the formation of peptide bonds and the incorporation of various functional groupsThe final product is obtained as a hydrochloride salt to enhance its stability and solubility . Industrial production methods focus on controlling the chloride content and reducing impurities to ensure the quality and efficacy of the compound .

Chemical Reactions Analysis

Anamorelin Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the indole moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the piperidine ring, affecting the compound’s activity.

    Substitution: Substitution reactions can occur at various positions on the benzyl and indole rings, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

Anamorelin Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Anamorelin Hydrochloride is unique among ghrelin receptor agonists due to its high selectivity and oral bioavailability. Similar compounds include:

This compound stands out due to its specific design for oral administration and its potential therapeutic benefits in treating cancer cachexia .

Properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAEUWJFGTGGO-GHTUPXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235443
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861998-00-7
Record name Anamorelin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAMORELIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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